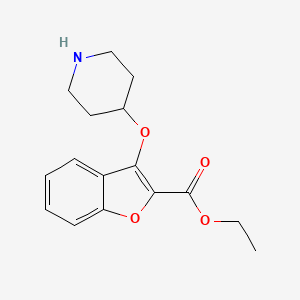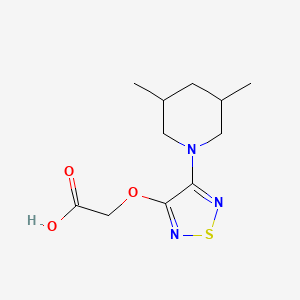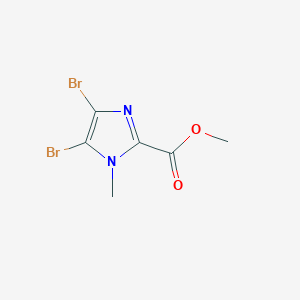
(R)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine is a chiral amine compound that features a piperidine ring substituted with an aminoethyl group and a cyclopropylmethyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions.
Addition of the Cyclopropylmethyl Group: The cyclopropylmethyl group is added using alkylation reactions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the aminoethyl group.
Reduction: Reduction reactions may target the piperidine ring or the cyclopropylmethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
The compound may be studied for its interactions with biological molecules, such as proteins or nucleic acids. Its structure allows for potential binding to various biological targets.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including potential therapeutic effects. It may serve as a lead compound for drug development.
Industry
Industrially, ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine might be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially modulating the activity of these targets. Pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Aminoethyl)-N-methylpiperidin-3-amine: Similar structure but lacks the cyclopropylmethyl group.
®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
The presence of the cyclopropylmethyl group in ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine distinguishes it from other similar compounds. This unique structural feature may confer distinct biological or chemical properties.
Properties
Molecular Formula |
C11H23N3 |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
(3R)-1-(2-aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine |
InChI |
InChI=1S/C11H23N3/c12-5-7-14-6-1-2-11(9-14)13-8-10-3-4-10/h10-11,13H,1-9,12H2/t11-/m1/s1 |
InChI Key |
KHSRDTYKRWJIDW-LLVKDONJSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)CCN)NCC2CC2 |
Canonical SMILES |
C1CC(CN(C1)CCN)NCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


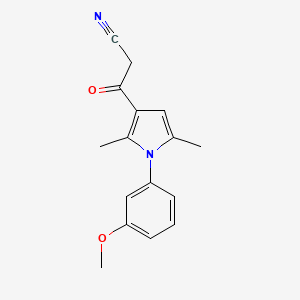
![7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine](/img/structure/B11793728.png)

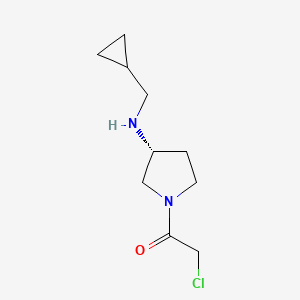


![6-Bromo-3-(methylthio)benzo[B]thiophene](/img/structure/B11793765.png)

